4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine group at the 4-position and a trifluoromethyl group at the 6-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available pyrimidine derivatives.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, with the use of bases such as potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods: Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Strong nucleophiles like alkoxides or amines can be used in polar aprotic solvents.
Major Products:
Oxidation: N-oxide derivatives of the pyrrolidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine metabolism.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.
Receptor Modulation: It can interact with specific receptors, altering their conformation and affecting downstream signaling pathways.
Comparison with Similar Compounds
- 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine
- 4-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyrimidine
- 4-(Pyrrolidin-1-yl)-6-(difluoromethyl)pyrimidine
Uniqueness:
- The position of the trifluoromethyl group at the 6-position in 4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine imparts unique electronic properties that can influence its reactivity and interaction with biological targets.
- Compared to similar compounds, the specific substitution pattern can result in different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for various applications.
Properties
IUPAC Name |
4-pyrrolidin-1-yl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)7-5-8(14-6-13-7)15-3-1-2-4-15/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJQAXBXBIUOMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.